4-Iodo-4'-nitro-1,1'-biphenyl

Suzuki-Miyaura Coupling Cross-Coupling Reactivity

Researchers requiring reproducible non-centrosymmetric crystal packing for second-harmonic generation (SHG) often face unpredictable polymorphism with halogenated biphenyls. 4-Iodo-4'-nitrobiphenyl eliminates this variability through its robust, directional I···NO₂ supramolecular synthon. • Enforces polar, parallel packing motifs that reliably produce SHG-active crystals-a property absent in bromo/chloro analogs. • Serves as a high-reactivity electrophile in Suzuki-Miyaura cross-couplings, enabling chemoselective transformations under mild conditions. • Consistently characterized bipolar domain structure (~70:30 twinning ratio) provides a defined standard for polar material calibration.

Molecular Formula C12H8INO2
Molecular Weight 325.1 g/mol
CAS No. 29170-08-9
Cat. No. B184986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-4'-nitro-1,1'-biphenyl
CAS29170-08-9
Molecular FormulaC12H8INO2
Molecular Weight325.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-]
InChIInChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
InChIKeyYEDVRRNLTGKJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-4'-nitro-1,1'-biphenyl: Physicochemical Profile


4-Iodo-4'-nitro-1,1'-biphenyl (INBP) is a para,para'-disubstituted biphenyl derivative belonging to the class of polar, halogenated aromatics . It is characterized by a molecular formula of C₁₂H₈INO₂ and a molecular weight of 325.1 g/mol . The compound typically presents as a light orange to yellow-green crystalline solid with a melting point range of 214.0 to 218.0°C . Its defining structural motif is the presence of an iodo group at one terminus and a nitro group at the opposing 4'-position of the biphenyl scaffold. This arrangement establishes a strong, permanent molecular dipole and creates a specific halogen-bond donor–acceptor pair [1]. The compound is a versatile intermediate in organic synthesis and a model system in crystal engineering and nonlinear optics research [2].

4-Iodo-4'-nitro-1,1'-biphenyl: Halogen-Specific Reactivity


In procurement, the selection between 4-iodo-4'-nitro-1,1'-biphenyl and its analogs (e.g., 4-bromo-4'-nitrobiphenyl or 4-chloro-4'-nitrobiphenyl) is not a simple substitution. The identity of the halogen atom is a critical, non-interchangeable design parameter. In cross-coupling chemistry, the relative reactivity of the C–X bond follows a well-established hierarchy: I > Br >> Cl, with iodoarenes demonstrating significantly higher oxidative addition rates with palladium catalysts, enabling faster reactions under milder conditions and facilitating chemoselective transformations in polyhalogenated systems [1][2]. Beyond synthetic utility, the iodine atom's greater polarizability and size dictate a unique supramolecular chemistry. Specifically, the I···NO₂ halogen bond is a strong, directional, and predictable intermolecular interaction that is structurally distinct from the weaker, more diffuse interactions offered by Br or Cl [3]. This specific interaction is the primary design element for engineering polar, non-centrosymmetric crystal lattices for second-harmonic generation (SHG) applications, a property not observed in the bromo or chloro analogs [3]. Thus, substituting the halogen changes both the kinetic profile of the molecule in a reactor and its thermodynamic assembly into functional materials.

4-Iodo-4'-nitro-1,1'-biphenyl: Evidence-Based Comparisons


Enhanced Cross-Coupling Reactivity

The iodo substituent in 4-iodo-4'-nitro-1,1'-biphenyl provides a quantifiable advantage in palladium-catalyzed cross-coupling reactions. It is well-established that the reactivity of the electrophilic component (R-X) is highly dependent on the nature of the halogen; an iodo-substituent is consistently more reactive than its bromo or chloro counterparts [1]. This is a class-level inference for the reactivity order, and specific studies confirm this hierarchy. For example, in competitive Suzuki reactions, an iodo group reacts preferentially over a bromo group, which in turn reacts preferentially over a chloro group, enabling the isolation of chlorinated biaryl products in excellent yield [2][3]. This trend is also supported by patent literature, which notes that the Suzuki reaction most frequently employs iodo- or bromo-aromatic compounds, with chloroaromatic compounds used more rarely due to their lower reactivity [4]. While direct kinetic data comparing the specific nitro-substituted analogs are sparse, this well-documented reactivity order allows users to predict that 4-iodo-4'-nitrobiphenyl will be the most reactive partner, enabling faster reaction times and potentially lower catalyst loadings compared to 4-bromo-4'-nitrobiphenyl or 4-chloro-4'-nitrobiphenyl.

Suzuki-Miyaura Coupling Cross-Coupling Reactivity

Second-Harmonic Generation (SHG) Activity

A key differentiator for 4-iodo-4'-nitrobiphenyl is its demonstrated ability to crystallize in a non-centrosymmetric space group (Fdd2), which is a prerequisite for second-harmonic generation (SHG), a nonlinear optical effect. This property is not present in its bromo or chloro analogs. The crystal structure determination and packing calculations show that the presence of polar and parallel iodo···nitro supramolecular synthons is the direct cause of the non-centrosymmetric packing and the resulting measurable SHG activity [1][2]. In contrast, 4-bromo-4'-nitrobiphenyl and 4-chloro-4'-nitrobiphenyl lack this specific structural feature and have not been reported as SHG-active materials . Furthermore, studies on crystal growth using self-assembled monolayer (SAM) templates demonstrate that the SHG response of 4-iodo-4'-nitrobiphenyl crystals can be improved when grown on these templates, confirming its utility as a model system for investigating structure-property relationships in nonlinear optics [3].

Nonlinear Optics Crystal Engineering Supramolecular Synthon

Halogen Bonding Synthon

The iodo···nitro interaction in 4-iodo-4'-nitrobiphenyl constitutes a strong, directional halogen bond that is a powerful tool in crystal engineering. The crystal structure analysis identifies the I···O₂N synthon as the primary structure-directing element, leading to the formation of polar chains in the crystal lattice [1]. This interaction is highly specific to the iodine atom; the analogous Br···O₂N and Cl···O₂N interactions are significantly weaker and less directional, making them less reliable for predictable crystal design [2]. The importance of this synthon is further underscored by its role in driving the formation of organic nanocrystals via reprecipitation, where the intermolecular iodo…nitro interaction is the dominant driving force [3]. The presence of 4,4′-dinitrobiphenyl as an impurity has been shown to disrupt this halogen-bonded network, leading to disordered crystals, highlighting the sensitivity of the material to impurities that break this specific interaction [4].

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Polar Domain Structure Analysis

4-Iodo-4'-nitrobiphenyl exhibits a complex, quantifiable polar domain structure. Advanced scanning probe techniques, including pyroelectric and piezoelectric scanning microscopy, have been used to investigate its bipolar twin state. The analysis revealed a twinning volume ratio of approximately 70:30 for two unipolar domains of opposite molecular dipole orientation, joined by a transition zone with a width of ~140 μm [1]. This detailed characterization of its domain structure and the absolute molecular orientation (with NO₂ groups terminating the end faces) is a level of structural understanding not reported for its bromo or chloro analogs [1]. This information is critical for applications where the net polarization of the material is key, such as in pyroelectric or piezoelectric devices, and distinguishes it as a uniquely well-characterized polar molecular crystal.

Polymorphism Polar Crystals Scanning Probe Microscopy

4-Iodo-4'-nitro-1,1'-biphenyl: Application Scenarios


Suzuki-Miyaura Cross-Coupling Reactions

Given the established high reactivity of iodoarenes in palladium-catalyzed cross-couplings compared to their bromo and chloro counterparts [1][2], 4-iodo-4'-nitrobiphenyl is the preferred electrophilic partner for demanding Suzuki-Miyaura reactions. This is particularly valuable when coupling to sterically hindered or electronically deactivated boronic acids, or when operating under mild temperature conditions. The enhanced reactivity can lead to faster reaction times, higher yields, and enables chemoselective functionalization in the presence of other halogens.

SHG-Active Crystal Engineering

The unique I···NO₂ supramolecular synthon in 4-iodo-4'-nitrobiphenyl reliably directs the formation of non-centrosymmetric crystal structures, making it a prime building block for the rational design of second-harmonic generation (SHG) materials [3]. It serves as an ideal model compound for studying halogen-bond-directed crystal packing. Its use is further validated in templated crystal growth studies, where it demonstrates improved SHG response [4]. This application is not viable with the bromo or chloro analogs, which lack this structure-directing capability.

Halogen Bonding and Supramolecular Assembly

As a prototypical system with a strong, directional I···O₂N halogen bond, 4-iodo-4'-nitrobiphenyl is a superior candidate for fundamental research in supramolecular chemistry [3]. Its ability to form predictable, polar supramolecular chains and its sensitivity to impurities that disrupt this interaction make it a valuable tool for studying non-covalent interactions and their role in crystal packing and material properties [5]. The iodo-nitro interaction is significantly more robust than the analogous Br···NO₂ or Cl···NO₂ interactions, making it a more reliable and informative model [6].

Polar Domain Structure Studies

The detailed, quantified characterization of 4-iodo-4'-nitrobiphenyl's bipolar domain structure (e.g., ~70:30 twinning volume ratio) [7] positions it as a uniquely well-defined standard for studying polarity formation and domain dynamics in organic molecular crystals. Its well-understood polar state makes it an excellent candidate for calibrating and developing new scanning probe techniques for pyroelectric and piezoelectric materials.

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